molecular formula C10H16N4OS B1468413 2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1249652-91-2

2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B1468413
CAS RN: 1249652-91-2
M. Wt: 240.33 g/mol
InChI Key: PMVGEVQQTFYBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide (AMT) is a small organic molecule with a wide range of applications in scientific research. It is a highly versatile compound, with applications in organic synthesis, drug design, and biochemistry. AMT is a synthetic compound, produced through a simple synthesis method, and is used in a variety of laboratory experiments.

Scientific Research Applications

Biological Effects of Related Compounds

Biological Effects of Acetamide Derivatives : A review discusses the biological effects of acetamide and its derivatives, highlighting their commercial importance and the biological consequences of exposure. This review emphasizes the need to update information on the toxicology of these chemicals, including environmental toxicology data not present in earlier reviews (Kennedy, 2001) Kennedy, G. (2001). Biological Effects of Acetamide, Formamide, and Their Mono and Dimethyl Derivatives: An Update. Critical Reviews in Toxicology, 31, 139-222.

NMDA Receptors and Synaptic Trafficking : Research centered on NMDA receptors, focusing on molecular mechanisms from their biosynthetic pathway to their transport and role at excitatory synapses. This highlights the importance of understanding receptor functioning in the brain and its association with psychiatric and neurological diseases (Horak et al., 2014) Horak, M., Petralia, R., Kaniaková, M., & Sans, N. (2014). ER to synapse trafficking of NMDA receptors. Frontiers in Cellular Neuroscience, 8.

Ion Channel Modulators and Antiepileptic Research

α-Substituted Lactams and Acetamides in Epilepsy Treatment : A review discusses the promising activity of α-substituted lactams and acetamides in treating drug-resistant epilepsy, emphasizing their broad spectrum of anticonvulsant activity and excellent safety profile (Krivoshein, 2020) Krivoshein, A. (2020). α-Substituted Lactams and Acetamides: Ion Channel Modulators that show Promise in Treating Drug-resistant Epilepsy. Central nervous system agents in medicinal chemistry.

AMPA Receptor Agonists for Depression Treatment

AMPA Receptor Agonists : An article explores the potential antidepressant effects of AMPA receptor agonists, highlighting their rapid onset of action and effectiveness, which may pave the way for novel antidepressants (Yang et al., 2012) Yang, C., Zhou, W., Li, X., Yang, J., Szewczyk, B., Pałucha-Poniewiera, A., Poleszak, E., Pilc, A., & Nowak, G. (2012). A bright future of researching AMPA receptor agonists for depression treatment. Expert Opinion on Investigational Drugs, 21, 583-585.

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-7-6-16-10(12-7)13-9(15)5-14-3-2-8(11)4-14/h6,8H,2-5,11H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVGEVQQTFYBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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